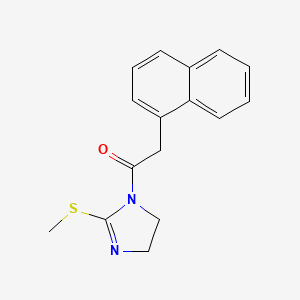

1-(2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-naphthalen-1-ylethanone

Descripción

This compound features a 4,5-dihydroimidazole core substituted at the 2-position with a methylsulfanyl group and at the 1-position with a naphthalen-1-ylethanone moiety. The dihydroimidazole ring is a saturated heterocycle, which enhances conformational stability compared to fully aromatic imidazoles. Structural characterization of such compounds often employs X-ray crystallography (using programs like SHELX ), FT-IR, and UV-Vis spectroscopy .

Propiedades

IUPAC Name |

1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-naphthalen-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS/c1-20-16-17-9-10-18(16)15(19)11-13-7-4-6-12-5-2-3-8-14(12)13/h2-8H,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPOUYRQYHUWBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NCCN1C(=O)CC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901326470 | |

| Record name | 1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-naphthalen-1-ylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901326470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815870 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

851863-54-2 | |

| Record name | 1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-naphthalen-1-ylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901326470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 1-(2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-naphthalen-1-ylethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring is synthesized through the condensation of glyoxal with ammonia and a suitable aldehyde.

Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via nucleophilic substitution using a suitable thiol reagent.

Coupling with Naphthalene Derivative: The final step involves coupling the imidazole derivative with a naphthalene derivative through a Friedel-Crafts acylation reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Análisis De Reacciones Químicas

1-(2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-naphthalen-1-ylethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions with halogens or other nucleophiles, forming different substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

1-(2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-naphthalen-1-ylethanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 1-(2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-naphthalen-1-ylethanone involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the enzyme or receptor it interacts with.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Imidazole Derivatives with Aryl Substituents

Example : 1-(Naphthalen-2-yl)-2,4,5-triphenyl-1H-imidazole

- Core Structure : Aromatic imidazole (unsaturated).

- Substituents : Naphthalen-2-yl, triphenyl.

- Key Differences :

- The target compound’s dihydroimidazole core is more rigid and less prone to oxidation than the aromatic imidazole.

- The methylsulfanyl group in the target compound may enhance nucleophilicity at the sulfur atom compared to phenyl groups.

- Synthesis : Aromatic imidazoles are typically synthesized via condensation reactions , whereas dihydroimidazoles may require reductive or cyclization steps.

Pyrazolone Derivatives with Anti-inflammatory Activity

Example : 2-{2-[4-(4-Fluorobenzylidene)-2-(4-fluorophenyl)-5-oxo-4,5-dihydroimidazol-1-yl)acetyl}-3-methylpyrazole-5-one

- Core Structure : Pyrazolone fused with dihydroimidazole.

- Substituents : Fluorinated benzylidene, acetyl.

- Key Differences: The pyrazolone moiety introduces additional hydrogen-bonding sites (e.g., carbonyl groups), enhancing solubility and target binding.

- Biological Activity : The pyrazolone derivative showed anti-inflammatory effects in carrageenan-induced edema tests , while the target compound’s activity remains uncharacterized.

Nitroimidazole Derivatives

Example: 2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols

- Core Structure : Nitro-substituted imidazole.

- Substituents : Aryl, hydroxethyl.

- Key Differences: The nitro group (-NO₂) is strongly electron-withdrawing, contrasting with the methylsulfanyl group’s electron-donating nature in the target compound. Nitroimidazoles are often associated with antimicrobial activity, whereas methylsulfanyl groups may modulate metabolic stability.

Surfactant-like Imidazolines

Example : Cocoyl hydroxyethyl imidazoline

- Core Structure : 4,5-Dihydroimidazole.

- Substituents : Hydroxyethyl, cocoyl (fatty acid-derived).

- Key Differences :

- The target compound’s naphthalen-1-yl group imparts aromaticity, whereas surfactant imidazolines prioritize alkyl chains for micelle formation.

- Surfactant derivatives lack pharmacological relevance but highlight structural versatility in dihydroimidazole chemistry.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Structural Insights : The target compound’s dihydroimidazole core and naphthalen-1-yl group distinguish it from aromatic imidazoles and pyrazolone derivatives. Its methylsulfanyl group may offer unique reactivity in electrophilic substitutions .

- Biological Potential: While similar compounds exhibit anti-inflammatory or surfactant properties , the target’s pharmacological profile remains unexplored.

- Synthetic Gaps : Evidence lacks details on the target compound’s synthesis, contrasting with well-documented routes for pyrazolones and nitroimidazoles .

Actividad Biológica

1-(2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-naphthalen-1-ylethanone is a novel compound that exhibits promising biological activities. Its unique structural features, combining an imidazole ring and a naphthalene moiety, suggest potential applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies. This article explores the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

Its structure includes an imidazole ring, a naphthalene moiety, and a methylsulfanyl group, which may influence its biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to 1-(2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-naphthalen-1-ylethanone possess significant antimicrobial activity . Specifically, imidazole derivatives are known for their effectiveness against various bacterial strains, including:

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Escherichia coli

Preliminary studies suggest that this compound may inhibit bacterial DNA synthesis by interfering with essential enzymatic pathways, highlighting its potential as an antibacterial agent .

Anticancer Potential

The compound's structural components may also confer anticancer properties . Similar imidazole derivatives have been studied for their ability to suppress tumor growth through modulation of signaling pathways such as the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway. This pathway is crucial in regulating cell proliferation and survival . Further investigation into the specific mechanisms of action for 1-(2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-naphthalen-1-ylethanone is warranted.

Study 1: Antimicrobial Activity Assessment

A study conducted on various imidazole derivatives demonstrated that compounds with similar structures exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The study specifically noted the effectiveness of these compounds against MRSA and E. coli, suggesting that the presence of the imidazole ring is critical for this activity .

Study 2: Anticancer Efficacy in Xenograft Models

In another investigation focused on the anticancer potential of imidazole derivatives, researchers found that certain compounds significantly reduced tumor growth in mouse xenograft models. The study highlighted the importance of free-drug exposure in achieving therapeutic efficacy, suggesting that modifications to the chemical structure could enhance activity .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methylimidazole | Imidazole ring | Antimicrobial |

| Naphthalene Sulfonamide | Naphthalene core | Antibacterial |

| 4-Aminoantipyrine | Pyrazole derivative | Analgesic and anti-inflammatory |

The unique combination of the methylsulfanyl group with an imidazole-naphthalene hybrid structure in 1-(2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)-2-naphthalen-1-ylethanone may provide enhanced biological activity compared to simpler analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.